4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide
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Overview
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Piperidine Ring Formation: The piperidine ring is often synthesized from piperidine derivatives through various organic reactions.
Final Coupling: The final step involves coupling the benzothiazole and piperidine intermediates with N-cyclohexylbenzamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, methanol, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anti-inflammatory agent.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
- **N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide
Uniqueness
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a sulfonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
606083-25-4 |
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Molecular Formula |
C25H29N3O3S2 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexylbenzamide |
InChI |
InChI=1S/C25H29N3O3S2/c29-24(26-20-6-2-1-3-7-20)18-10-12-21(13-11-18)33(30,31)28-16-14-19(15-17-28)25-27-22-8-4-5-9-23(22)32-25/h4-5,8-13,19-20H,1-3,6-7,14-17H2,(H,26,29) |
InChI Key |
NDZASXGIJRKLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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